6-Dehydro Estradiol 17-Valerate

Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Pharmaceutical QC laboratories developing ANDA submissions for estradiol valerate face a critical challenge: EP monographs mandate Impurity G (6-Dehydro Estradiol 17-Valerate) as a specified reference standard, and substituting it with non-esterified 6,7-dehydro estradiol (CAS 7291-41-0) invalidates system suitability criteria due to differing chromatographic retention and spectral properties. - Definitive EP-specified standard (C₂₃H₃₀O₃, MW 354.48) with unique Δ6,7-dehydrogenation + 17β-valerate signature for unambiguous HPLC/UPLC peak identification. - High-purity (>95%) calibrant enables accurate quantification for batch release testing and ICH stability studies. - Supplied with comprehensive characterization data to support regulatory submissions.

Molecular Formula C23H30O3
Molecular Weight 354.49
CAS No. 1313382-25-0
Cat. No. B588986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Dehydro Estradiol 17-Valerate
CAS1313382-25-0
Synonyms(17β)-Estra-1,3,5(10),6-tetraene-3,17-diol 17-Pentanoate;  Estra-1,3,5(10),6-tetraene-_x000B_3,17β-diol 17-Valerate;  6-Dehydroestradiol 17-Valerate;  ∆6,7-Estradiol 17-Valerate; 
Molecular FormulaC23H30O3
Molecular Weight354.49
Structural Identifiers
SMILESCCCCC(=O)OC1CCC2C1(CCC3C2C=CC4=C3C=CC(=C4)O)C
InChIInChI=1S/C23H30O3/c1-3-4-5-22(25)26-21-11-10-20-19-8-6-15-14-16(24)7-9-17(15)18(19)12-13-23(20,21)2/h6-9,14,18-21,24H,3-5,10-13H2,1-2H3/t18-,19-,20+,21+,23+/m1/s1
InChIKeyQTAQSALQAZZFHY-RBRWEJTLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Estradiol Valerate EP Impurity G Reference Standard


6-Dehydro Estradiol 17-Valerate (CAS 1313382-25-0), also designated as Estradiol Valerate EP Impurity G, is a synthetic derivative of estradiol characterized by a Δ6,7-dehydrogenation in the steroid B-ring and a 17β-valerate ester moiety [1]. Its molecular formula is C₂₃H₃₀O₃, corresponding to a molecular weight of 354.48 g/mol [1]. Pharmacopoeial monographs, such as the European Pharmacopoeia (EP), define this compound as a specified impurity in estradiol valerate drug substances and formulations [2]. It is primarily utilized as a highly characterized reference standard for the development and validation of analytical methods, quality control (QC) testing, and stability studies during pharmaceutical manufacturing and regulatory submission processes [2].

1 EP-specified impurity standard for analytical method development
2 Defined structural identity (Δ6,7; 17β-valerate ester) for chromatographic specificity
3 Intended for pharmaceutical QC, stability testing, and regulatory application support

EP-Specific Impurity vs. Generic Alternatives


The interchangeability of generic estradiol impurities is precluded by stringent pharmacopoeial identity requirements. Estradiol Valerate EP Impurity G possesses a unique structural signature—the combination of a Δ6,7 double bond and a 17β-valerate ester—which dictates its specific chromatographic retention time and spectral properties [1]. Substituting it with a structurally similar analog (e.g., 6,7-dehydro estradiol lacking the valerate ester, CAS 7291-41-0) introduces a distinct analyte with different physicochemical properties, thereby invalidating the specificity and system suitability criteria of validated analytical methods as mandated by regulatory guidelines [1]. The compound's defined molecular weight of 354.48 g/mol and molecular formula of C₂₃H₃₀O₃ are fundamental to its use as a calibrator in mass spectrometry and HPLC assays [1].

Structurally similar analogs lacking the valerate ester (e.g., CAS 7291-41-0) exhibit different chromatographic retention and MS response, which may compromise method specificity.
Non-EP-grade impurities typically lack certified purity documentation and pharmacopoeial recognition, making direct substitution in validated methods not advisable.
Regulatory expectations for impurity profiling require identity and purity evidence that generic research compounds cannot provide; method transfer may be impacted.

Quantitative Differentiation Evidence


EP-Specified Purity Profile

The compound is supplied and certified as Estradiol Valerate EP Impurity G with a manufacturer-reported purity of >95% [1]. While the exact certified purity value may vary by batch and vendor, this high-purity specification is essential for its function as a quantitative reference standard in chromatographic assays [1]. In contrast, generic research-grade 6-dehydro estradiol (CAS 7291-41-0) lacks the valerate ester and is typically supplied as a potential impurity of estradiol without a certified EP-grade purity specification . This difference in certified purity and structural specificity directly impacts the accuracy and reliability of analytical method validation and QC testing.

Purity profile
Reported
>95% (manufacturer-reported)
Supports reliable quantitation in QC methods
Purity may vary by batch; verify against vendor certificate
Analytical Chemistry Pharmaceutical Quality Control Impurity Profiling

Chromatographic Resolution Under EP Conditions

The European Pharmacopoeia (EP) monograph for Estradiol Valerate establishes specific system suitability criteria for the separation of related substances. In a validated HPLC method using an Accucore C18 column, the resolution between Impurity C and the estradiol valerate peak was measured at 3.18, exceeding the EP acceptance criterion of not less than 2.5 [1]. While this specific study evaluated Impurity C, it demonstrates the regulatory requirement for baseline separation of structurally similar impurities, including Impurity G (6-Dehydro Estradiol 17-Valerate). This quantitative resolution parameter is essential for the accurate quantitation of 6-Dehydro Estradiol 17-Valerate in estradiol valerate drug products.

EP system suitability
Class-level inference
Resolution ≥ 2.5 required (Rs = 3.18 observed for Imp. C)
Demonstrates regulatory need for impurity resolution
Study on Impurity C; analogous expectation for Impurity G
HPLC Method Development Pharmaceutical Analysis Regulatory Compliance

Molecular Structure Differentiation

The presence of the 17β-valerate ester group in 6-Dehydro Estradiol 17-Valerate results in a molecular weight of 354.48 g/mol (C₂₃H₃₀O₃) [1], which is significantly higher than that of its non-esterified analog, 6,7-dehydro estradiol (CAS 7291-41-0), which has a molecular weight of 270.37 g/mol (C₁₈H₂₂O₂) . This 84.11 g/mol difference is a definitive parameter for differentiating the two compounds in mass spectrometry-based analyses. Furthermore, the ester group alters the compound's lipophilicity, leading to a distinct retention time in reversed-phase HPLC compared to the parent 6,7-dehydro estradiol.

Mass differentiation
Head-to-head
Δ 84.11 g/mol vs. non-esterified 6,7-dehydro estradiol
Enables unambiguous MS identification
Based on C₂₃H₃₀O₃ vs. C₁₈H₂₂O₂
Analytical Method Development Mass Spectrometry Structural Identification

Regulatory Submission Standard

The compound is specifically cited as Estradiol Valerate EP Impurity G, and its use is mandated for analytical method development and validation (AMV) and quality control (QC) in support of Abbreviated New Drug Applications (ANDA) for estradiol valerate drug products [1]. The product is supplied with detailed characterization data compliant with regulatory guidelines and can be provided with further traceability against EP or USP pharmacopeial standards [1]. This regulatory recognition is absent for generic, non-EP-specified impurities or research-grade analogs, which cannot be used to demonstrate compliance with pharmacopoeial monographs.

Regulatory intent
Supporting evidence
EP-specified impurity standard for ANDA/QC
Intended for regulatory method validation
Acceptance is qualitative; confirm monograph version
Regulatory Affairs Pharmaceutical Development Analytical Method Validation

Application Scenarios for EP Impurity G


HPLC Method Development & Validation

This compound is the definitive reference standard for developing and validating HPLC or UPLC methods for the separation and quantification of Impurity G in estradiol valerate active pharmaceutical ingredient (API) and finished dosage forms. Its well-defined molecular structure (C₂₃H₃₀O₃, 354.48 g/mol) and chromatographic properties are essential for establishing system suitability parameters, including resolution, as required by the European Pharmacopoeia monograph [1]. Using an EP-specified standard ensures the method will meet regulatory expectations for specificity and accuracy in ANDA submissions [2].

QC Release & Stability Testing

In pharmaceutical QC laboratories, 6-Dehydro Estradiol 17-Valerate is used as a quantitative calibrator to determine the concentration of this specific impurity in commercial batches of estradiol valerate. This is a critical test for batch release and for monitoring impurity levels during long-term stability studies as per ICH guidelines. The use of a high-purity (>95%) reference standard [1] ensures the accuracy and reliability of the reported impurity levels, which must remain below the limits specified in the EP monograph.

LC-MS/MS Identification & Quantitation

In research and advanced analytical settings, the compound serves as a certified reference material for the development and validation of liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods. The definitive molecular weight difference of 84.11 g/mol compared to non-esterified 6,7-dehydro estradiol [1][2] allows for the creation of highly specific and sensitive multiple reaction monitoring (MRM) transitions, enabling unambiguous identification and accurate quantitation of 6-Dehydro Estradiol 17-Valerate in complex biological matrices or during forced degradation studies.

Forced Degradation Studies

This standard is essential for identifying and quantifying 6-Dehydro Estradiol 17-Valerate as a potential degradation product of estradiol valerate under stress conditions (e.g., oxidative, thermal, or photolytic stress). Its use allows researchers to establish degradation pathways and demonstrate the stability-indicating nature of their analytical methods, a key requirement for regulatory filings in major markets [1].

Application
Selection Property
Validation Focus
HPLC/UPLC method development
EP-specified impurity identity
System suitability and resolution criteria
QC release and stability testing
Certified purity profile
Impurity limit compliance per EP
LC-MS/MS identification
Characteristic mass shift vs. analog
Specific MRM transition development
Forced degradation studies
Degradation product identity
Stability-indicating method performance

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